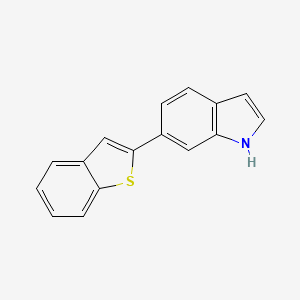

6-(Benzothiophen-2-YL)-1H-indole

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

6-(1-benzothiophen-2-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NS/c1-2-4-15-12(3-1)10-16(18-15)13-6-5-11-7-8-17-14(11)9-13/h1-10,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAXZRLLHTSSBKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2)C3=CC4=C(C=C3)C=CN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20648423 | |

| Record name | 6-(1-Benzothiophen-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885273-41-6 | |

| Record name | 6-Benzo[b]thien-2-yl-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885273-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(1-Benzothiophen-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-(Benzothiophen-2-YL)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 6-(Benzothiophen-2-YL)-1H-indole. This molecule, possessing both indole and benzothiophene moieties, is of significant interest in medicinal chemistry due to the established biological activities of these scaffolds. This document details a feasible synthetic route, comprehensive characterization data, and explores a potential biological signaling pathway, offering a foundational resource for researchers in drug discovery and development.

Introduction

Indole and benzothiophene derivatives are prominent scaffolds in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] The fusion of these two heterocyclic systems into a single molecule, such as this compound, presents an opportunity to explore novel chemical space and potentially discover compounds with unique pharmacological profiles. Benzothiophene-indole hybrids have been investigated for a range of biological activities, including as modulators of the epithelial sodium channel (ENaC) and as ligands for dopamine receptors.[3] This guide outlines a practical synthetic approach to this compound and provides detailed characterization data to aid in its identification and further study.

Synthetic Pathway

The synthesis of this compound can be efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This widely utilized carbon-carbon bond-forming reaction offers a robust and versatile method for coupling aryl halides with aryl boronic acids.[4] The proposed synthetic strategy involves the coupling of 6-bromo-1H-indole with 2-benzothiophene boronic acid.

Proposed Synthetic Scheme

Caption: Proposed Suzuki-Miyaura cross-coupling reaction for the synthesis of this compound.

Experimental Protocols

The following section provides a detailed, representative experimental protocol for the synthesis of this compound.

Synthesis of this compound

Materials:

-

6-Bromo-1H-indole

-

2-Benzothiophene boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,2-Dimethoxyethane (DME)

-

Water (degassed)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask, add 6-bromo-1H-indole (1.0 mmol, 1.0 eq.), 2-benzothiophene boronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (3.0 mmol, 3.0 eq.).

-

The flask is evacuated and backfilled with argon three times.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.05 eq.) to the flask under a stream of argon.

-

A degassed solvent mixture of DME (15 mL) and water (5 mL) is added to the flask via syringe.

-

The reaction mixture is heated to reflux and stirred under an argon atmosphere for 12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with water (20 mL).

-

The aqueous layer is extracted with ethyl acetate (3 x 30 mL).

-

The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Characterization Data

The synthesized this compound should be characterized by standard spectroscopic methods to confirm its structure and purity. The following tables summarize the expected quantitative data.

Physicochemical and Spectroscopic Data

| Parameter | Expected Value |

| Molecular Formula | C₁₆H₁₁NS |

| Molecular Weight | 249.33 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not reported |

| Solubility | Soluble in DMSO, DMF, Chloroform |

High-Resolution Mass Spectrometry (HRMS)

| Parameter | Expected Value |

| Ionization Mode | ESI+ |

| Calculated m/z | [M+H]⁺: 250.0685 |

| Found m/z | To be determined experimentally |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected chemical shifts for the protons and carbons of this compound are presented below. Spectra are typically recorded in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

¹H NMR (400 MHz, DMSO-d₆) - Expected Chemical Shifts:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.2 | br s | 1H | Indole N-H |

| ~8.0 - 7.2 | m | 9H | Aromatic H |

| ~6.5 | m | 1H | Indole C3-H |

¹³C NMR (100 MHz, DMSO-d₆) - Expected Chemical Shifts:

| Chemical Shift (δ, ppm) | Assignment |

| ~142 - 120 | Aromatic C |

| ~102 | Indole C3 |

Potential Biological Signaling Pathway

Based on literature for structurally related benzothiophene and indole derivatives, this compound may act as a modulator of dopamine D2 receptors.[3][5] The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in neurotransmission. As an antagonist, the compound would block the binding of dopamine, thereby inhibiting the downstream signaling cascade.

Dopamine D2 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the dopamine D2 receptor, which is coupled to an inhibitory G protein (Gi).

Caption: Proposed mechanism of action of this compound as a dopamine D2 receptor antagonist.

Conclusion

This technical guide provides a comprehensive, albeit predictive, framework for the synthesis and characterization of this compound. The outlined Suzuki-Miyaura coupling presents a viable and efficient route to access this novel heterocyclic compound. The provided characterization data serves as a benchmark for researchers to confirm the identity and purity of the synthesized molecule. Furthermore, the exploration of its potential interaction with the dopamine D2 receptor signaling pathway offers a starting point for pharmacological investigations. This document is intended to be a valuable resource for scientists engaged in the discovery and development of new therapeutic agents, facilitating further research into the promising class of benzothiophene-indole hybrids.

References

- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Characterization of Selective Dopamine D2 Receptor Antagonists. 2. Azaindole, Benzofuran, and Benzothiophene Analogs of L-741,626 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and characterization of selective dopamine D2 receptor antagonists. 2. Azaindole, benzofuran, and benzothiophene analogs of L-741,626 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 6-(Benzothiophen-2-YL)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic compound 6-(Benzothiophen-2-YL)-1H-indole. This document collates available data on its molecular characteristics and outlines potential synthetic and analytical methodologies. Due to the limited availability of specific experimental data for this compound, this guide also discusses general properties and activities of related indole and benzothiophene derivatives to provide a broader context for research and development.

Introduction

This compound is a complex heterocyclic molecule that incorporates both an indole and a benzothiophene moiety. Such hybrid structures are of significant interest in medicinal chemistry and materials science due to the diverse biological activities and electronic properties associated with these parent ring systems.[1] Indole derivatives are foundational to numerous natural products and pharmaceuticals, exhibiting a wide range of biological effects.[2] Similarly, the benzothiophene scaffold is a key component in various therapeutic agents.[3] The combination of these two pharmacophores in a single molecule presents a unique scaffold for the exploration of new therapeutic agents and functional materials.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₁NS | [4][5] |

| Molecular Weight | 249.33 g/mol | [4][5] |

| CAS Number | 885273-41-6 | [4][6] |

| Calculated LogP | 5.04960 | [4] |

| Topological Polar Surface Area | 44.03 Ų | [4] |

| Melting Point | Not Available | [4] |

| Boiling Point | Not Available | [4] |

| Solubility | Not Available |

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in the surveyed literature, a plausible synthetic route can be conceptualized based on established methods for the synthesis of indole and benzothiophene derivatives.

Proposed Synthetic Strategy

A common and effective method for the formation of biaryl compounds is the Suzuki coupling reaction. This approach would involve the coupling of an indole boronic acid or ester with a halogenated benzothiophene, or vice versa.

A potential synthetic workflow is outlined below:

Experimental Protocols

General Suzuki Coupling Protocol (Hypothetical):

-

To a reaction vessel containing a stirrer bar, add 6-bromo-1H-indole (1 equivalent), benzothiophen-2-ylboronic acid (1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).

-

Add a base, for instance, potassium carbonate (2 equivalents).

-

The vessel is then evacuated and backfilled with an inert gas (e.g., nitrogen or argon).

-

A degassed solvent system, such as a mixture of 1,4-dioxane and water, is added.

-

The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, the reaction is cooled to room temperature and diluted with water.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to yield the desired this compound.

Analytical Characterization

The structural confirmation of the synthesized compound would rely on standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the molecular structure. The proton NMR spectrum is expected to show characteristic signals for the indole NH proton and the aromatic protons of both the indole and benzothiophene rings.[6]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and molecular weight of the compound.[6]

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the final product.

Potential Biological Activity and Signaling Pathways

Specific biological activity and signaling pathway data for this compound are not available in the current literature. However, the constituent indole and benzothiophene moieties are known to interact with a variety of biological targets. This suggests that the hybrid molecule could exhibit a range of pharmacological effects. The following diagram illustrates some of the general signaling pathways that are often modulated by indole and benzothiophene derivatives.

Conclusion

This compound represents a promising scaffold for further investigation in drug discovery and materials science. This technical guide has summarized the currently available physicochemical data and has proposed a viable synthetic and analytical workflow. The lack of extensive experimental data highlights the need for further research to fully characterize this compound and explore its potential applications. Future studies should focus on the experimental determination of its physicochemical properties, the optimization of its synthesis, and the comprehensive evaluation of its biological activities to elucidate its mechanism of action and potential therapeutic relevance.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-thiophen-2-yl-1H-indole | C12H9NS | CID 11117039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:885273-41-6 | Chemsrc [chemsrc.com]

- 5. mdpi.com [mdpi.com]

- 6. This compound | 885273-41-6 | Benchchem [benchchem.com]

6-(Benzothiophen-2-YL)-1H-indole IUPAC name and CAS number

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a technical overview of the chemical compound 6-(Benzothiophen-2-yl)-1H-indole, including its chemical identifiers and a summary of the current landscape of available information regarding its synthesis and biological importance.

Chemical Identification

| Property | Value | Reference |

| IUPAC Name | 6-(1-benzothiophen-2-yl)-1H-indole | [1] |

| CAS Number | 885273-41-6 | [1][2] |

| Molecular Formula | C16H11NS | [2] |

| Molecular Weight | 249.33 g/mol | [2] |

Overview

This compound is a heterocyclic compound containing both an indole and a benzothiophene moiety. These two ring systems are prevalent in a vast number of biologically active compounds, suggesting that their combination in a single molecule could be of interest in medicinal chemistry and drug discovery.[3][4]

The following sections provide a general overview of the synthetic strategies and biological significance of the constituent indole and benzothiophen-2-yl scaffolds, which may inform future research into this compound.

General Synthetic Strategies

The synthesis of molecules containing both indole and benzothiophene rings can be approached through various established organic chemistry reactions. While a specific protocol for this compound is not detailed in the available literature, the following general methods are relevant for the formation of these heterocyclic systems.

Indole Synthesis

The indole ring is a key structural motif in many natural products and pharmaceuticals.[5] Several named reactions are commonly employed for its synthesis:

-

Fischer Indole Synthesis: This is a widely used method that involves the reaction of a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.[5]

-

Pictet-Spengler Reaction: This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone.[5]

Benzothiophene Synthesis

Benzothiophenes are also important structural units in medicinal chemistry.[1] General synthetic approaches include:

-

Base-Catalyzed Cyclization: An efficient, metal-free method for synthesizing benzothiophene derivatives involves a base-promoted propargyl–allenyl rearrangement followed by cyclization and allyl migration.[1][2]

A potential synthetic workflow for this compound could involve the coupling of a pre-functionalized indole with a benzothiophene precursor, or the construction of one heterocycle onto the other. A logical representation of such a generalized synthetic approach is depicted below.

Caption: Generalized synthetic strategy for this compound.

Potential Biological Significance

The indole nucleus is a prominent feature in a wide array of biologically active compounds, exhibiting properties such as anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[3][4] Similarly, benzothiophene derivatives have been investigated for a range of therapeutic applications. The combination of these two pharmacophores in this compound suggests a potential for biological activity, though specific studies are needed to confirm this.

Given the lack of specific data, a hypothetical workflow for investigating the biological activity of this compound is presented below.

References

- 1. BJOC - Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration [beilstein-journals.org]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 5. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

A Technical Guide to the Spectroscopic Characterization of 6-(Benzothiophen-2-YL)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 6-(Benzothiophen-2-YL)-1H-indole (CAS: 885273-41-6). Due to the specialized nature of this molecule, this document compiles predicted data based on the analysis of its constituent indole and benzothiophene moieties, alongside general experimental protocols for acquiring such data. This guide is intended to serve as a reference for researchers involved in the synthesis, identification, and analysis of this and related heterocyclic compounds.

Molecular Structure and Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework.[2]

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show signals corresponding to the indole and benzothiophene ring systems. The indole NH proton typically appears as a broad singlet at a significantly downfield chemical shift.[2] The aromatic protons will resonate in the δ 7.0–8.0 ppm region.[2]

| Predicted Proton Assignment | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constant (J) Hz (Predicted) |

| Indole N-H | 11.0 - 8.0 | br s | - |

| Aromatic C-H | 8.0 - 7.0 | m, d, t | 7.0 - 8.5 (ortho), 1.5 - 2.5 (meta) |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show signals for all 16 carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the heteroatoms (N and S) and the aromatic ring currents.

| Predicted Carbon Assignment | Chemical Shift (δ) ppm (Predicted) |

| Quaternary Carbons (C-C, C-S, C-N) | 145 - 120 |

| Aromatic C-H | 130 - 100 |

Experimental Protocol for NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural assignment.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR.[3]

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline corrections should be performed. Chemical shifts are typically referenced to the residual solvent signal (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR).[3]

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Data

| Vibrational Mode | **Predicted Wavenumber (cm⁻¹) ** | Intensity |

| N-H Stretch (Indole) | 3450 - 3350 | Medium, Sharp |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aromatic C=C Stretch | 1620 - 1450 | Medium to Strong |

| C-N Stretch | 1350 - 1250 | Medium |

| =C-H Bend (Out-of-plane) | 900 - 675 | Strong |

Note: These predictions are based on characteristic frequencies for indole and benzothiophene derivatives.[4]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most common. Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[3]

-

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded first and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum displays transmittance or absorbance as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight and elemental composition of the molecule.[2] The fragmentation pattern can provide additional structural confirmation.[2]

Predicted Mass Spectrometry Data

| Analysis | Predicted Value |

| Molecular Ion [M]⁺˙ (EI) | m/z 249.0663 |

| Protonated Molecule [M+H]⁺ (ESI) | m/z 250.0741 |

| Major Fragments (Predicted) | Loss of HCN, CS, or HCS units from the parent ion. |

Note: The fragmentation of benzothiophenes is often dominated by the loss of CS and C₂H₂, while indoles can undergo complex rearrangements.[5][6]

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) coupled to an appropriate ionization source. Electrospray Ionization (ESI) is common for generating protonated molecules, while Electron Impact (EI) is used to generate molecular ions and observe fragmentation.

-

Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu). For fragmentation studies (MS/MS), the parent ion of interest (m/z 249 or 250) is isolated and subjected to collision-induced dissociation (CID).

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak. The measured exact mass is compared to the calculated mass for the molecular formula C₁₆H₁₁NS to confirm the elemental composition.

Visualization of Analytical Workflows

The following diagrams illustrate the logical workflow for spectroscopic analysis and the relationship between different analytical techniques.

References

- 1. This compound | CAS#:885273-41-6 | Chemsrc [chemsrc.com]

- 2. This compound | 885273-41-6 | Benchchem [benchchem.com]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

Technical Guide: Elucidation of the Crystal Structure and Potential Biological Significance of 6-(Benzothiophen-2-YL)-1H-indole

Audience: Researchers, scientists, and drug development professionals.

Abstract: While the compound 6-(Benzothiophen-2-YL)-1H-indole is documented, a publically available, fully resolved crystal structure has not been identified in prominent scientific databases as of late 2025. This guide provides a comprehensive framework for its synthesis, crystallization, and structural elucidation via single-crystal X-ray diffraction (SC-XRD). Furthermore, it explores the potential biological activities and signaling pathways this molecule may influence, based on the well-established pharmacology of its constituent indole and benzothiophene scaffolds.

Introduction

The fusion of indole and benzothiophene moieties in this compound creates a molecule of significant interest for medicinal chemistry. Indole derivatives are core structures in numerous pharmaceuticals and natural products, exhibiting a vast range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] Similarly, the benzothiophene scaffold is a recognized pharmacophore present in drugs like raloxifene and sertaconazole, with applications spanning anticancer, antifungal, and anti-inflammatory domains.[4][5][6]

Understanding the precise three-dimensional arrangement of atoms in this compound is critical for structure-based drug design. A crystal structure provides invaluable data on bond lengths, bond angles, and intermolecular interactions, which are essential for computational modeling, predicting binding affinities to biological targets, and guiding the synthesis of more potent and selective analogs. This document outlines the experimental pathway to achieve this structural determination.

Proposed Synthesis and Characterization

A robust and versatile method for synthesizing the target compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is highly effective for creating carbon-carbon bonds between aryl halides and arylboronic acids, making it ideal for linking the indole and benzothiophene rings.[7][8]

Synthetic Workflow

The proposed synthesis involves the coupling of 6-bromo-1H-indole with benzothiophen-2-ylboronic acid.

References

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. doaj.org [doaj.org]

- 4. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. books.rsc.org [books.rsc.org]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Solubility Profile of 6-(Benzothiophen-2-YL)-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Solubility of 6-(Benzothiophen-2-YL)-1H-indole

The chemical structure of this compound, a fused bicyclic aromatic heterocycle, suggests poor aqueous solubility and a higher affinity for organic solvents. This prediction is based on the hydrophobic nature of the benzothiophene and indole ring systems. The following table summarizes the expected qualitative solubility of the compound in a range of common laboratory solvents.

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Insoluble to Sparingly Soluble | The non-polar aromatic structure is dominant, limiting interaction with polar protic solvents. Limited solubility may be observed in alcohols due to potential hydrogen bonding with the indole N-H group. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Acetone | Soluble | These solvents can engage in dipole-dipole interactions and are effective at solvating a wide range of organic molecules, including those with both polar and non-polar characteristics. |

| Non-Polar | Toluene, Hexane, Dichloromethane, Chloroform | Soluble to Moderately Soluble | "Like dissolves like" principle suggests that the non-polar character of the compound will lead to good solubility in these solvents. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | Ethers are good solvents for a variety of organic compounds due to their ability to act as hydrogen bond acceptors and their moderate polarity. |

Experimental Protocol for Solubility Determination: Saturated Shake-Flask Method

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the saturation shake-flask method.[1][2] This method involves equilibrating an excess amount of the solid compound in the solvent of interest over a defined period and then measuring the concentration of the dissolved substance in the supernatant.

Materials and Equipment:

-

This compound (solid)

-

Selected solvents (analytical grade or higher)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)[3][4]

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. An excess of solid should be visually present.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

-

Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that thermodynamic equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a set duration (e.g., 15 minutes).

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

-

Dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the linear range of the analytical method.

-

-

Concentration Analysis:

-

Quantify the concentration of this compound in the diluted samples using a validated HPLC method.[5]

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.

-

Calculate the original solubility in the solvent by applying the dilution factor.

-

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Signaling Pathways

Currently, there is no specific information in the public domain detailing the signaling pathways directly modulated by this compound. Research into the biological activity of novel compounds is an ongoing process, and future studies may elucidate its mechanism of action and potential therapeutic targets.

Disclaimer: The solubility information provided in this document is predictive and based on the chemical properties of related structures. For accurate quantitative data, experimental determination as outlined in the provided protocol is essential. This guide is intended for informational purposes for a scientific audience and should not be used for clinical or diagnostic purposes.

References

Potential Biological Activities of 6-(Benzothiophen-2-YL)-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fusion of indole and benzothiophene heterocyclic rings has given rise to a class of compounds with significant therapeutic potential. The core molecule, 6-(Benzothiophen-2-YL)-1H-indole, represents a promising scaffold for the development of novel pharmaceutical agents. While direct and extensive research on this specific molecule is emerging, a comprehensive analysis of its structural analogs and related derivatives reveals a broad spectrum of potential biological activities. This technical guide consolidates the current understanding of the potential anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties of this compound, drawing upon data from closely related compounds. Detailed experimental protocols for evaluating these activities are provided, alongside visualizations of key experimental workflows and potential signaling pathways.

Potential Anticancer Activity

The indole and benzothiophene moieties are well-established pharmacophores in the design of anticancer agents. Derivatives of 2-(thiophen-2-yl)-1H-indole, structurally similar to the core compound, have demonstrated significant cytotoxic effects against various cancer cell lines.

In Vitro Efficacy of a Structurally Related Compound

Recent studies on (methylene)bis(2-(thiophen-2-yl)-1H-indole) derivatives have shown potent and selective cytotoxicity against human colon carcinoma cells (HCT-116).[1][2][3] The reported half-maximal inhibitory concentrations (IC50) highlight the potential of this structural class.

| Compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 3,3'-(phenylmethylene)bis(2-(thiophen-2-yl)-1H-indole) | HCT-116 | 10.5 ± 0.07 | [3] |

| 3,3'-((4-chlorophenyl)methylene)bis(2-(thiophen-2-yl)-1H-indole) | HCT-116 | 11.9 ± 0.05 | [3] |

| 3,3'-((4-nitrophenyl)methylene)bis(2-(thiophen-2-yl)-1H-indole) | HCT-116 | 7.1 ± 0.07 | [3] |

Proposed Mechanism of Action: Cell Cycle Arrest

The anticancer activity of these related compounds is attributed to their ability to induce cell cycle arrest at the S and G2/M phases.[1] This disruption of the normal cell division process in cancer cells ultimately leads to apoptosis. Further investigation has revealed a significant increase in the expression of tumor suppressor microRNAs, miR-30C and miR-107, and a decrease in oncogenic miR-25, IL-6, and C-Myc levels.[1]

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity.

-

Cell Seeding: Seed cancer cells (e.g., HCT-116) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

-

Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Potential Antimicrobial Activity

Fluorinated benzothiophene-indole hybrids have demonstrated potent antibacterial activity, particularly against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) strains.[4] This suggests that this compound could serve as a scaffold for developing new antimicrobial agents.

In Vitro Efficacy of Related Compounds

The minimum inhibitory concentration (MIC) is a key indicator of a compound's antibacterial potency.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Fluorinated benzothiophene-indole hybrid (3a) | MRSA (USA300 Laclux) | 1 | [4] |

| Fluorinated benzothiophene-indole hybrid (3a) | MRSA (JE2) | 2 | [4] |

| Fluorinated benzothiophene-indole hybrid (3d) | MRSA (USA300 Laclux) | 0.75 | [4] |

| Fluorinated benzothiophene-indole hybrid (3d) | MRSA (JE2) | 0.75 | [4] |

Proposed Mechanism of Action: Pyruvate Kinase Inhibition

The antibacterial activity of these hybrid molecules has been linked to the inhibition of bacterial pyruvate kinase (PK).[4] PK is a crucial enzyme in the glycolytic pathway, and its inhibition disrupts bacterial energy metabolism, leading to cell death.

Experimental Protocols

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., S. aureus) in a suitable broth.

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microplate.

-

Inoculation: Add the bacterial inoculum to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential Anti-inflammatory Activity

Indole and benzothiophene derivatives are known to possess anti-inflammatory properties, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes and nitric oxide synthase (NOS).

Experimental Protocols

-

Enzyme Preparation: Use a commercial COX inhibitor screening assay kit containing purified COX-1 and COX-2 enzymes.

-

Compound Incubation: Incubate the enzymes with various concentrations of this compound.

-

Substrate Addition: Add arachidonic acid as the substrate.

-

Prostaglandin Measurement: Measure the production of prostaglandin E2 (PGE2) using an ELISA-based method.

-

IC50 Determination: Calculate the IC50 value for the inhibition of each COX isoform.

-

Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

-

Compound and LPS Treatment: Pre-treat the cells with the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce inflammation and NO production.

-

Griess Assay: After 24 hours, collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

-

Data Analysis: Determine the percentage of NO inhibition compared to the LPS-treated control.

Potential Neuroprotective Activity

The indole scaffold is present in many neuroactive compounds, and derivatives have been investigated for their potential in treating neurodegenerative diseases. Key mechanisms include antioxidant effects and inhibition of protein aggregation.

Experimental Protocols

This assay models the dopaminergic neurodegeneration seen in Parkinson's disease.

-

Cell Culture: Culture human neuroblastoma cells (e.g., SH-SY5Y).

-

Compound Pre-treatment: Pre-treat the cells with this compound for 24 hours.

-

Induction of Neurotoxicity: Expose the cells to 6-OHDA to induce oxidative stress and cell death.

-

Cell Viability Assay: Assess cell viability using the MTT assay.

-

Data Analysis: Determine the protective effect of the compound by comparing the viability of treated cells to those exposed to 6-OHDA alone.

This assay is relevant to Alzheimer's disease pathology.

-

Aβ Preparation: Prepare a solution of Aβ peptide (e.g., Aβ1-42).

-

Incubation with Compound: Incubate the Aβ solution with and without the test compound.

-

Thioflavin T (ThT) Fluorescence: Add Thioflavin T, a dye that fluoresces upon binding to amyloid fibrils.

-

Fluorescence Measurement: Measure the fluorescence intensity over time to monitor the kinetics of Aβ aggregation.

-

Data Analysis: Determine the extent to which the compound inhibits Aβ fibril formation.

The this compound scaffold holds considerable promise for the development of new therapeutic agents. Based on the biological activities of closely related analogs, this core structure is a compelling candidate for further investigation as an anticancer, antimicrobial, anti-inflammatory, and neuroprotective agent. The experimental protocols and workflows detailed in this guide provide a robust framework for the comprehensive evaluation of its pharmacological profile. Future research should focus on the synthesis and direct biological testing of this compound and its derivatives to fully elucidate their therapeutic potential and mechanisms of action.

References

- 1. Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains - PMC [pmc.ncbi.nlm.nih.gov]

The Core of Potency: An In-depth Technical Guide to the Structure-Activity Relationship of Benzothiophene-Indole Hybrids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fusion of benzothiophene and indole moieties has given rise to a promising class of hybrid molecules with significant therapeutic potential. These scaffolds, each well-established in medicinal chemistry for their diverse biological activities, create a synergistic combination when linked, leading to potent anticancer and antibacterial agents. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of benzothiophene-indole hybrids, detailing their synthesis, biological evaluation, and mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working to advance these compounds towards clinical applications.

Synthesis of Benzothiophene-Indole Hybrids

A prevalent synthetic strategy for generating libraries of benzothiophene-indole hybrids involves a one-pot reaction between a substituted indole and a thiophene-2,3-dicarbaldehyde derivative. This approach allows for the facile introduction of various substituents on the indole nucleus, enabling a thorough exploration of the structure-activity landscape.

General Synthetic Workflow

Caption: General workflow for the one-pot synthesis of benzothiophene-indole hybrids.

Structure-Activity Relationship (SAR) Analysis

The biological activity of benzothiophene-indole hybrids is profoundly influenced by the nature and position of substituents on the indole ring, as well as the overall architecture of the hybrid molecule.

Antibacterial Activity

Fluorinated benzothiophene-indole hybrids have demonstrated notable activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) strains. The primary molecular target for these compounds has been identified as bacterial pyruvate kinase, a key enzyme in the glycolytic pathway.[1][2]

Table 1: Antibacterial Activity (MIC, µg/mL) of Fluorinated Benzothiophene-Indole Hybrids against S. aureus and MRSA Strains [3]

| Compound | R1 | MRSA (Lac * lux) | MRSA (JE2) | MSSA (HG003) | MSSA (ATCC6538) |

| 3a | H | 1 | 2 | 3 | 2 |

| 3b | 5-OH | 2 | 4 | 4 | 3 |

| 3c | 6-OH | 1 | 2 | 2 | 1 |

| 3d | 5-CN | 0.75 | 0.75 | 1 | 1 |

| 3e | 6-CN | 1 | 1 | 1 | 2 |

| 3f | 5-F | 2 | 3 | 3 | 2 |

| 4a | H | 1 | 2 | 3 | 2 |

| 4b | 5-OH | 1 | 2 | 5 | 4 |

| 5a | 5-OH | 1 | 1 | 2 | 2 |

| 5b | 5-CN | 64 | >64 | >64 | >64 |

| 6a | 5-OH | 1 | 1 | 1 | 1 |

| 6b | 5-CN | >64 | >64 | >64 | >64 |

Data extracted from Seethaler et al., 2022.[3]

Key SAR Insights for Antibacterial Activity:

-

Substitution at the 6-position of the indole ring is generally more favorable for activity than substitution at the 5-position. [3]

-

A 5-cyano substitution on the indole ring (compound 3d ) resulted in the most potent activity against MRSA strains.[3]

-

In contrast, a 5-cyano substitution in a different isomeric series (compounds 5b and 6b ) led to a significant loss of activity.[3]

-

5-hydroxy substitution showed varied effects depending on the core scaffold.[3]

Anticancer Activity

Benzothiophene-indole hybrids have also emerged as promising anticancer agents, with activities attributed to the inhibition of key cellular targets such as cyclin-dependent kinase 2 (CDK2) and tubulin polymerization.

Table 2: Anticancer Activity (IC50, µM) of Benzothiophene-Indole and Related Hybrids

| Compound | R | R' | Cell Line | IC50 (µM) | Reference |

| Indole-thiophene 1 | H | H | MDA-MB-231 | 13-19 | [1] |

| Indole-thiophene 2 | CH3 | H | MDA-MB-231 | - | [1] |

| 2c | - | - | HepG2 | 13.21 ± 0.30 | [4] |

| 3b | - | - | A549 | 0.48 ± 0.15 | [4] |

| Benzofuran-indole 8aa | - | - | PC9 | 0.32 ± 0.05 | [5] |

| Benzofuran-indole 8aa | - | - | A549 | 0.89 ± 0.10 | [5] |

This table compiles data from multiple sources to provide a comparative overview.

Key SAR Insights for Anticancer Activity:

-

Methyl substitution at the N-1 position of the indole ring has been shown to significantly enhance anticancer activity in some series.[1]

-

The nature of the linker and the overall conformation of the hybrid molecule are critical for potent inhibition of targets like tubulin.

-

Hybrids incorporating a benzofuran core instead of benzothiophene have also demonstrated potent EGFR inhibition in non-small-cell lung cancer cells.[5]

Mechanisms of Action

Antibacterial: Inhibition of Bacterial Pyruvate Kinase

The antibacterial effect of these hybrids is linked to the inhibition of bacterial pyruvate kinase, a crucial enzyme in the final step of glycolysis. By blocking this enzyme, the compounds disrupt the energy metabolism of the bacteria, leading to cell death.

Caption: Inhibition of bacterial pyruvate kinase in the glycolytic pathway.

Anticancer: Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

In cancer cells, uncontrolled proliferation is often driven by the dysregulation of the cell cycle. CDK2 is a key regulator of the G1/S phase transition. Benzothiophene-indole hybrids can inhibit CDK2, leading to cell cycle arrest and apoptosis.

Caption: Inhibition of CDK2 disrupts the G1/S transition of the cell cycle.

Experimental Protocols

General Procedure for the Synthesis of Fluorinated Benzothiophene-Indole Hybrids[3]

-

Dissolve the respective indole (2 mmol) and 5-fluorothiophene-2,3-dicarbaldehyde (1 mmol, 165 mg) in 15 mL of acetic acid.

-

Heat the mixture at 100 °C under reflux for at least 2 hours, monitoring the reaction by thin-layer chromatography (TLC) using mixtures of ethyl acetate and cyclohexane.

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a 2.5 M sodium hydroxide solution.

-

Extract the product three times with 20 mL of ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired benzothiophene-indole hybrid.

Antibacterial Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Prepare a twofold serial dilution of the test compounds in a 96-well microtiter plate with Mueller-Hinton broth.

-

Inoculate each well with a standardized bacterial suspension (e.g., S. aureus) to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubate the plates at 37 °C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro CDK2 Kinase Assay

The inhibitory activity against CDK2 can be assessed using a variety of commercially available kinase assay kits, often based on luminescence or fluorescence detection. A general protocol using an ADP-Glo™ Kinase Assay is as follows:

-

Dilute the CDK2/Cyclin A2 enzyme, substrate (e.g., a synthetic peptide), ATP, and test compounds in the provided kinase buffer.

-

In a 384-well plate, add 1 µL of the test compound or DMSO (vehicle control).

-

Add 2 µL of the diluted enzyme solution.

-

Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent, which converts ADP to ATP.

-

Add the Kinase Detection Reagent to generate a luminescent signal proportional to the ATP concentration.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition and determine the IC50 value for each compound.

Pyruvate Kinase Inhibition Assay

The activity of pyruvate kinase can be measured using a coupled enzyme assay.

-

The assay mixture contains phosphoenolpyruvate (PEP), ADP, lactate dehydrogenase (LDH), and NADH in a suitable buffer.

-

The reaction is initiated by the addition of pyruvate kinase.

-

Pyruvate kinase converts PEP to pyruvate.

-

The pyruvate is then reduced to lactate by LDH, with the concomitant oxidation of NADH to NAD+.

-

The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically.

-

The inhibitory effect of the benzothiophene-indole hybrids is determined by measuring the reduction in the rate of NADH oxidation in the presence of the compounds.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the benzothiophene-indole hybrids for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability and determine the IC50 value for each compound.[2][6][7][8]

Tubulin Polymerization Assay

The effect of the hybrid compounds on tubulin polymerization can be monitored by measuring the change in light scattering or fluorescence.

-

Reconstitute purified tubulin in a polymerization buffer containing GTP.

-

Add the test compound or vehicle control to the tubulin solution in a 96-well plate.

-

Initiate polymerization by incubating the plate at 37 °C.

-

Monitor the increase in absorbance at 340 nm or the fluorescence of a reporter dye over time using a plate reader.

-

Inhibitors of tubulin polymerization will prevent or reduce the increase in signal, while promoters will enhance it.[1][5]

Conclusion

Benzothiophene-indole hybrids represent a versatile and potent class of molecules with significant potential in the development of new antibacterial and anticancer therapies. The modular nature of their synthesis allows for extensive SAR exploration, leading to the identification of compounds with high potency and selectivity. This guide has provided a comprehensive overview of the current understanding of the SAR of these hybrids, their mechanisms of action, and the experimental protocols used for their evaluation. Further optimization of these scaffolds, guided by the principles outlined herein, holds great promise for the discovery of novel clinical candidates to address unmet medical needs in infectious diseases and oncology.

References

- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, structure-activity relationship studies and biological evaluation of novel 2,5-disubstituted indole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Framework for the Analysis of 6-(Benzothiophen-2-YL)-1H-indole: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Published: November 2, 2025

This technical guide outlines a comprehensive theoretical framework for the in-depth computational analysis of 6-(Benzothiophen-2-YL)-1H-indole. While specific experimental and theoretical data for this exact molecule are not extensively available in public literature, this document details a robust, multi-faceted computational approach derived from studies on structurally related indole and benzothiophene derivatives. The methodologies herein provide a foundational workflow for researchers to elucidate the structural, electronic, and potential biological properties of this compound, thereby guiding further experimental investigation and drug development efforts.

Molecular Modeling and Structural Analysis

The initial phase of theoretical investigation involves the determination of the molecule's stable three-dimensional conformation and the analysis of its structural and electronic properties. This is foundational for all subsequent computational studies.

Experimental Protocols

1.1.1 Geometry Optimization and Frequency Analysis: The 3D structure of this compound would be modeled using computational chemistry software (e.g., Gaussian, ORCA). The geometry would be optimized using Density Functional Theory (DFT), a widely used method for its balance of accuracy and computational cost.

-

Method: DFT with the B3LYP functional.

-

Basis Set: 6-311++G(d,p) to provide a good description of the electronic structure, including polarization and diffuse functions.

-

Solvation Model: An implicit solvation model, such as the Polarizable Continuum Model (PCM), can be employed to simulate the effects of a solvent (e.g., water or DMSO).

-

Frequency Calculations: Following optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

1.1.2 Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's chemical reactivity and electronic transitions.

-

Procedure: The HOMO and LUMO energies are calculated from the optimized geometry. The energy gap (ΔE = ELUMO - EHOMO) is a key indicator of chemical stability.

Data Presentation

Table 1: Calculated Structural and Electronic Properties

| Parameter | Value | Unit |

| Optimized Total Energy | [Example Value] | Hartrees |

| Dipole Moment | [Example Value] | Debye |

| HOMO Energy | [Example Value] | eV |

| LUMO Energy | [Example Value] | eV |

| HOMO-LUMO Energy Gap | [Example Value] | eV |

Quantum Chemical Calculations and Reactivity Descriptors

To further quantify the chemical behavior of this compound, a series of quantum chemical descriptors would be calculated.

Experimental Protocols

2.1.1 Conceptual DFT Descriptors: Based on the HOMO and LUMO energies, several reactivity descriptors can be calculated to predict the molecule's behavior in chemical reactions.

-

Ionization Potential (I): I ≈ -EHOMO

-

Electron Affinity (A): A ≈ -ELUMO

-

Electronegativity (χ): χ = (I + A) / 2

-

Chemical Hardness (η): η = (I - A) / 2

-

Electrophilicity Index (ω): ω = χ2 / (2η)

Data Presentation

Table 2: Calculated Quantum Chemical Descriptors

| Descriptor | Formula | Calculated Value |

| Ionization Potential (I) | -EHOMO | [Example Value] |

| Electron Affinity (A) | -ELUMO | [Example Value] |

| Electronegativity (χ) | (I + A) / 2 | [Example Value] |

| Chemical Hardness (η) | (I - A) / 2 | [Example Value] |

| Electrophilicity Index (ω) | χ2 / (2η) | [Example Value] |

Molecular Docking and Target Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting the interaction between a ligand and a protein receptor.

Experimental Protocols

3.1.1 Preparation of Receptor and Ligand:

-

Receptor: A relevant protein target would be selected (e.g., a kinase, a G-protein coupled receptor). The 3D structure of the protein would be obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands would typically be removed, and polar hydrogens would be added.

-

Ligand: The optimized 3D structure of this compound, obtained from the geometry optimization step, would be used.

3.1.2 Docking Simulation:

-

Software: Autodock, Glide, or similar molecular docking software would be used.

-

Procedure: A docking grid would be defined around the active site of the receptor. The ligand would then be allowed to flexibly dock into this site. The simulation would generate multiple possible binding poses, which are then scored based on a scoring function that estimates the binding affinity.

Data Presentation

Table 3: Molecular Docking Results

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| [Example Target 1] | [Example Value] | [e.g., TYR23, LEU88] | Hydrogen Bond, Pi-Pi Stacking |

| [Example Target 2] | [Example Value] | [e.g., VAL45, ILE102] | Hydrophobic Interaction |

Visualizations

Workflow for Theoretical Analysis

Caption: A generalized workflow for the theoretical analysis of novel compounds.

Hypothetical Signaling Pathway Interaction

Caption: A potential inhibitory mechanism on a generic signaling pathway.

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-(Benzothiophen-2-YL)-1H-indole via Larock Indole Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 6-(Benzothiophen-2-YL)-1H-indole, a molecule of interest in medicinal chemistry and drug development, utilizing the Larock indole synthesis as the key strategic reaction. The described synthetic route is a plausible pathway based on established chemical principles and analogous transformations reported in the scientific literature.

Synthetic Strategy

The synthesis of the target molecule, this compound, is designed as a multi-step sequence. The core of this strategy is the palladium-catalyzed Larock indole synthesis. To achieve the desired substitution pattern, a key intermediate, 4-(Benzothiophen-2-YL)-2-iodoaniline, is first synthesized. This intermediate then undergoes a Larock cyclization with trimethylsilylacetylene to form the indole ring. A final desilylation step yields the target compound.

The overall synthetic pathway is depicted below:

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-(Benzothiophen-2-YL)-2-iodoaniline

This step involves a Suzuki cross-coupling reaction to form the C-C bond between the aniline and benzothiophene moieties.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 2-Bromobenzothiophene | 213.10 | 1.0 | 213 mg |

| 4-Amino-2-iodophenylboronic acid | 264.89 | 1.2 | 318 mg |

| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 0.05 | 11.2 mg |

| Triphenylphosphine (PPh₃) | 262.29 | 0.1 | 26.2 mg |

| Potassium carbonate (K₂CO₃) | 138.21 | 3.0 | 415 mg |

| 1,4-Dioxane | - | - | 10 mL |

| Water | - | - | 2 mL |

Procedure:

-

To a flame-dried round-bottom flask, add 2-bromobenzothiophene (1.0 mmol), 4-amino-2-iodophenylboronic acid (1.2 mmol), palladium(II) acetate (0.05 mmol), triphenylphosphine (0.1 mmol), and potassium carbonate (3.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add 1,4-dioxane (10 mL) and water (2 mL) via syringe.

-

Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-(benzothiophen-2-yl)-2-iodoaniline.

Expected Yield: 70-85%

Step 2: Larock Indole Synthesis of 6-(Benzothiophen-2-YL)-2-(trimethylsilyl)-1H-indole

This is the key indole-forming step, reacting the synthesized aniline with trimethylsilylacetylene.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 4-(Benzothiophen-2-YL)-2-iodoaniline | 351.20 | 1.0 | 351 mg |

| Trimethylsilylacetylene | 98.22 | 2.5 | 0.35 mL |

| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 0.03 | 6.7 mg |

| Lithium chloride (LiCl) | 42.39 | 1.0 | 42.4 mg |

| Potassium carbonate (K₂CO₃) | 138.21 | 2.0 | 276 mg |

| N,N-Dimethylformamide (DMF), anhydrous | - | - | 10 mL |

Procedure:

-

In a flame-dried Schlenk tube, combine 4-(benzothiophen-2-yl)-2-iodoaniline (1.0 mmol), palladium(II) acetate (0.03 mmol), lithium chloride (1.0 mmol), and potassium carbonate (2.0 mmol).

-

Evacuate and backfill the tube with an inert gas three times.

-

Add anhydrous N,N-dimethylformamide (DMF) (10 mL) followed by trimethylsilylacetylene (2.5 mmol) via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours.[1][2][3] Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and pour it into water (50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 6-(benzothiophen-2-yl)-2-(trimethylsilyl)-1H-indole.

Expected Yield: 60-75%

Step 3: Desilylation to this compound

The final step involves the removal of the trimethylsilyl protecting group to yield the target indole.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 6-(Benzothiophen-2-YL)-2-(trimethylsilyl)-1H-indole | 335.53 | 1.0 | 336 mg |

| Tetrabutylammonium fluoride (TBAF), 1 M in THF | - | 1.2 | 1.2 mL |

| Tetrahydrofuran (THF), anhydrous | - | - | 10 mL |

Procedure:

-

Dissolve 6-(benzothiophen-2-yl)-2-(trimethylsilyl)-1H-indole (1.0 mmol) in anhydrous tetrahydrofuran (THF) (10 mL) in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 mL, 1.2 mmol) dropwise.[4][5]

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution (15 mL).

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization to obtain this compound.

Expected Yield: 85-95%

Data Presentation

Table 1: Summary of Reaction Conditions and Yields

| Step | Reaction Type | Key Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Suzuki Coupling | 2-Bromobenzothiophene, 4-Amino-2-iodophenylboronic acid, Pd(OAc)₂, PPh₃, K₂CO₃ | Dioxane/H₂O | 90 | 12-16 | 70-85 |

| 2 | Larock Indole Synthesis | 4-(Benzothiophen-2-YL)-2-iodoaniline, TMS-acetylene, Pd(OAc)₂, LiCl, K₂CO₃ | DMF | 100 | 12-24 | 60-75 |

| 3 | Desilylation | 6-(Benzothiophen-2-YL)-2-(trimethylsilyl)-1H-indole, TBAF | THF | RT | 1-2 | 85-95 |

Table 2: Spectroscopic Data for this compound (Expected)

| Analysis Type | Expected Data |

| ¹H NMR | Peaks corresponding to aromatic protons of the indole and benzothiophene rings, a broad singlet for the indole N-H proton, and a singlet for the C2-H proton of the indole. |

| ¹³C NMR | Resonances for all carbon atoms in the indole and benzothiophene moieties. |

| Mass Spec (HRMS) | Calculated m/z for C₁₆H₁₁NS, with the found value within a narrow margin of error. |

Logical Workflow Diagram

Caption: Logical workflow for the synthesis and analysis.

References

- 1. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 2. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Suzuki Coupling for the Synthesis of 6-(Benzothiophen-2-YL)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 6-(Benzothiophen-2-yl)-1H-indole, a bi-heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The synthesis is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This application note includes a summary of reaction conditions, a step-by-step experimental protocol, and a visual representation of the workflow.

Introduction

The fusion of indole and benzothiophene moieties through a carbon-carbon bond creates a class of compounds with potential biological activities. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of such biaryl linkages.[1][2] This protocol outlines the coupling of 6-bromo-1H-indole with benzothiophen-2-ylboronic acid, utilizing a palladium catalyst and a suitable base. The reaction is robust and can be adapted for the synthesis of a variety of related bi-heterocyclic compounds.

Key Reaction Parameters

The successful synthesis of this compound via Suzuki coupling is dependent on the careful selection of several key parameters. The following table summarizes typical reaction conditions based on analogous couplings of heterocyclic compounds.[2][3][4]

| Parameter | Condition | Notes |

| Indole Substrate | 6-Bromo-1H-indole | Can be N-protected (e.g., with Boc or SEM) or unprotected.[5] |

| Boronic Acid | Benzothiophen-2-ylboronic acid | Commercially available or can be synthesized from 2-bromobenzothiophene. |

| Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | Pd(dppf)Cl₂ is often effective for heteroaryl couplings.[3][6] |

| Base | K₂CO₃ or K₃PO₄ | An aqueous solution of the base is typically used. |

| Solvent | 1,4-Dioxane/H₂O or DME/H₂O | A mixture of an organic solvent and water is common.[2] |

| Temperature | 80-100 °C | Reaction temperature may vary based on the specific catalyst and substrates. |

| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent degradation of the catalyst. |

Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

6-Bromo-1H-indole

-

Benzothiophen-2-ylboronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane

-

Deionized Water

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried Schlenk flask, add 6-bromo-1H-indole (1.0 mmol, 1.0 equiv), benzothiophen-2-ylboronic acid (1.2 mmol, 1.2 equiv), and Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add 1,4-dioxane (10 mL) and a 2 M aqueous solution of K₂CO₃ (2.0 mmol, 2.0 equiv) to the flask.

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Palladium catalysts are toxic and should be handled with care.

-

Organic solvents are flammable. Avoid open flames.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

- 1. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]

- 2. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols for the Synthesis of Benzothiophene-Indole Compounds via Heck Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed Heck coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the reaction of an unsaturated halide with an alkene. This powerful transformation has found extensive application in the synthesis of complex molecules, including pharmacologically relevant heterocyclic scaffolds. The conjugation of benzothiophene and indole moieties is of significant interest in drug discovery, as these individual heterocycles are present in a wide array of bioactive compounds. The synthesis of novel benzothiophene-indole structures through the Heck coupling offers a versatile route to new chemical entities with potential therapeutic applications.

This document provides detailed application notes and experimental protocols for the synthesis of benzothiophene-indole compounds, leveraging the principles of the Heck reaction. While a direct, single-pot coupling of a halo-indole with a vinyl-benzothiophene (or vice-versa) is presented as a primary synthetic strategy, detailed protocols for analogous, well-established Heck reactions involving both indole and benzothiophene substrates are provided to serve as a robust foundation for methods development.

Reaction Principle: The Heck Coupling Catalytic Cycle

The Heck reaction proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl or vinyl halide (e.g., a halo-benzothiophene or halo-indole) to form a Pd(II) intermediate.

-

Migratory Insertion (Carbopalladation): The alkene (e.g., a vinyl-indole or vinyl-benzothiophene) coordinates to the Pd(II) complex and subsequently inserts into the palladium-carbon bond.

-

β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, regenerating the double bond in the product and forming a palladium-hydride species.

-